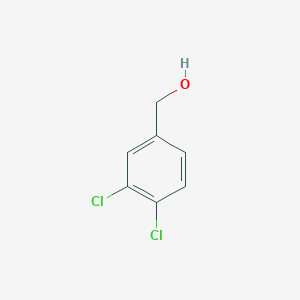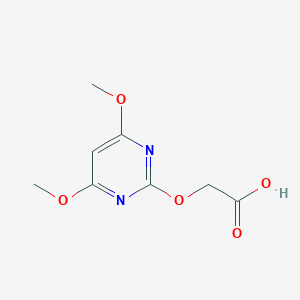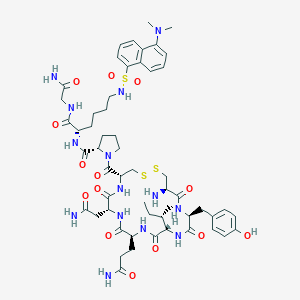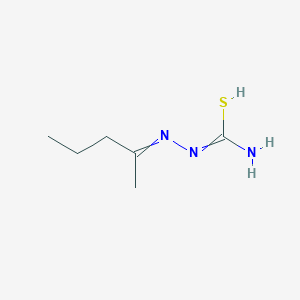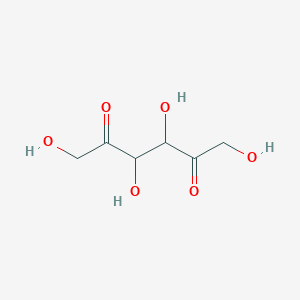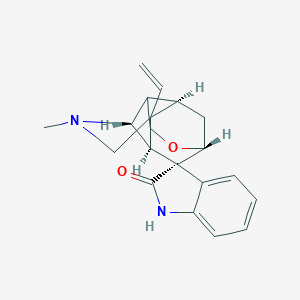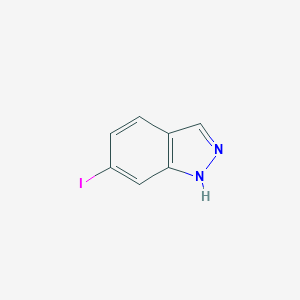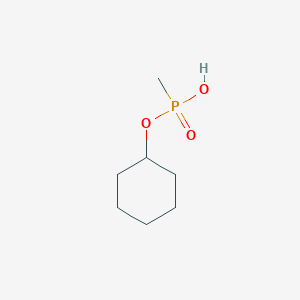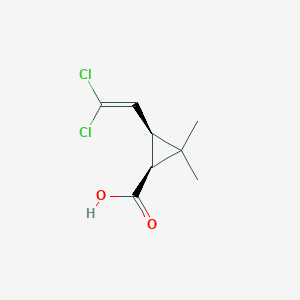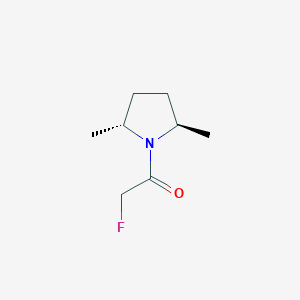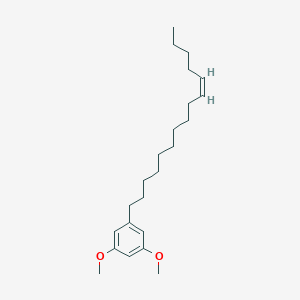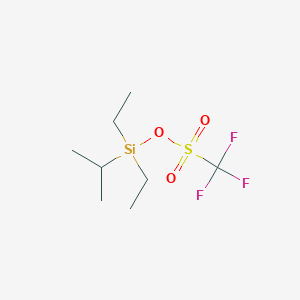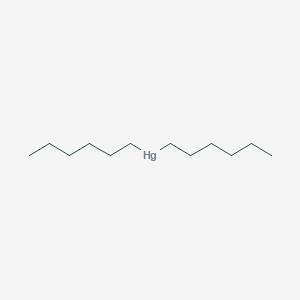
Dihexylmercury
概要
説明
Dihexylmercury is an organomercury compound with the chemical formula ( \text{C}{12}\text{H}{26}\text{Hg} ) It is a member of the alkylmercury family, characterized by the presence of mercury bonded to alkyl groups
準備方法
Synthetic Routes and Reaction Conditions: Dihexylmercury can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of hexylmagnesium bromide with mercuric chloride. The reaction proceeds as follows: [ 2 \text{C}{13}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}{13})_2\text{Hg} + 2 \text{MgBrCl} ] This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.
化学反応の分析
Types of Reactions: Dihexylmercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and hexane. This reaction typically requires strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield elemental mercury and hexane. Reducing agents like lithium aluminum hydride can be used for this purpose.
Substitution: this compound can undergo nucleophilic substitution reactions where the hexyl groups are replaced by other nucleophiles. For example, reaction with sodium thiolate can produce hexylthiolate and mercuric thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium thiolate, polar solvents.
Major Products:
Oxidation: Mercuric oxide, hexane.
Reduction: Elemental mercury, hexane.
Substitution: Hexylthiolate, mercuric thiolate.
科学的研究の応用
Dihexylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies on the toxicological effects of organomercury compounds often use this compound as a model compound.
Medicine: Research into the effects of mercury exposure on human health may involve this compound.
Industry: this compound can be used in the production of specialty chemicals and materials.
作用機序
Dihexylmercury can be compared with other alkylmercury compounds such as dimethylmercury and diethylmercury:
Dimethylmercury: Highly toxic, volatile, and used in research as a standard for mercury toxicity.
Diethylmercury: Similar in structure to this compound but with shorter alkyl chains, leading to different physical and chemical properties.
Uniqueness of this compound:
Longer Alkyl Chains: The hexyl groups in this compound provide different solubility and reactivity compared to shorter alkyl groups.
Applications: Its unique properties make it suitable for specific applications in organic synthesis and toxicological studies.
類似化合物との比較
- Dimethylmercury
- Diethylmercury
- Diphenylmercury
Dihexylmercury stands out due to its specific chemical structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
dihexylmercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13.Hg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQMKSGALTBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Hg]CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Hg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499724 | |
| Record name | Dihexylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10217-65-9 | |
| Record name | Dihexylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


